N-(2-Methoxyphenyl)-3,5-dinitrobenzamide

Beschreibung

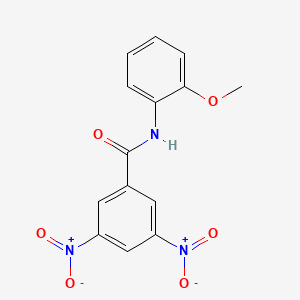

N-(2-Methoxyphenyl)-3,5-dinitrobenzamide is a 3,5-dinitrobenzamide derivative characterized by a benzamide core substituted with two nitro groups at the 3- and 5-positions and a 2-methoxyphenyl group attached via an amide linkage. This compound belongs to a class of molecules studied for their antimycobacterial activity, particularly against Mycobacterium tuberculosis (Mtb) . The presence of the nitro groups is critical for bioactivity, as they enhance electron-deficient properties, facilitating interactions with bacterial targets such as decaprenyl-phosphoribose 2′-epimerase (DprE1), a key enzyme in Mtb cell wall synthesis . The 2-methoxy substitution on the phenyl ring may influence solubility and target binding compared to other derivatives.

Eigenschaften

Molekularformel |

C14H11N3O6 |

|---|---|

Molekulargewicht |

317.25 g/mol |

IUPAC-Name |

N-(2-methoxyphenyl)-3,5-dinitrobenzamide |

InChI |

InChI=1S/C14H11N3O6/c1-23-13-5-3-2-4-12(13)15-14(18)9-6-10(16(19)20)8-11(7-9)17(21)22/h2-8H,1H3,(H,15,18) |

InChI-Schlüssel |

TXPXWYPNZVZGSB-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyphenyl)-3,5-dinitrobenzamide typically involves the nitration of N-(2-Methoxyphenyl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration and degradation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of hazardous reactions.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Methoxyphenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: Formation of N-(2-Aminophenyl)-3,5-dinitrobenzamide.

Substitution: Formation of various substituted benzamides.

Oxidation: Formation of quinone derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(2-Methoxyphenyl)-3,5-Dinitrobenzolsäureamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Nitrogruppen spielen eine entscheidende Rolle für seine Reaktivität und ermöglichen die Teilnahme an Redoxreaktionen. Die Verbindung kann bestimmte Enzyme durch Bindung an ihre aktiven Zentren hemmen und so ihre katalytische Aktivität beeinflussen. Die Methoxygruppe erhöht ihre Löslichkeit und Bioverfügbarkeit, wodurch sie in biologischen Systemen effektiver wird.

Wirkmechanismus

The mechanism of action of N-(2-Methoxyphenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. The methoxy group enhances its solubility and bioavailability, making it more effective in biological systems.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key 3,5-dinitrobenzamide derivatives and their biological properties:

Key Structural Differences and Implications

Substituent Flexibility: DNB1 and DNB2 feature ethyl linkers with oxygen-containing groups (4-methoxyphenoxy or benzyloxy), enhancing solubility and allowing deeper penetration into bacterial membranes . In contrast, this compound lacks this linker, which may reduce bioavailability but simplify synthesis. Compound 9d incorporates a fluorophenyl-piperazine-oxazolidinone moiety, broadening antibacterial scope but increasing molecular weight and synthetic complexity .

Electron-Donating vs. Derivatives like N-[2-Chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide () feature electron-withdrawing substituents (Cl, CF₃), which may enhance target binding but increase metabolic instability .

Biological Activity Trends :

- DNB1 and DNB2 exhibit MIC values <1 µg/mL against Mtb, attributed to their optimized substituents and linker design .

- Hydrazide derivatives () show moderate activity (MIC: 1–10 µg/mL), suggesting that bulky substituents like hydrazineyl groups may sterically hinder target engagement .

Toxicity and Selectivity

- Compounds with fused rings or heterocycles (e.g., 327038-83-5 ) may exhibit off-target effects due to extended π-systems interacting with host enzymes .

Q & A

Q. What are the common synthetic routes for N-(2-Methoxyphenyl)-3,5-dinitrobenzamide, and how are reaction conditions optimized?

The compound is typically synthesized via a multi-step approach. One method involves reacting 2-methoxyaniline with 3,5-dinitrobenzoyl chloride in the presence of a coupling agent (e.g., carbodiimides) under inert conditions. Key parameters include:

- Temperature : Maintained at 0–5°C during acyl chloride addition to prevent side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) isolates the product with >90% purity . Intermediate characterization via -NMR and IR confirms amide bond formation (e.g., C=O stretch at ~1670 cm) .

Q. How is the structural integrity of this compound validated experimentally?

- Spectroscopy : -NMR reveals aromatic protons (δ 7.3–8.5 ppm) and methoxy groups (δ 3.7–3.9 ppm). IR confirms nitro (1520–1350 cm) and amide (1650–1680 cm) stretches .

- Crystallography : X-ray diffraction of analogous compounds (e.g., N-(4-bromophenyl)-3,5-dinitrobenzamide) shows planar aromatic rings with dihedral angles <10°, stabilized by hydrogen bonding .

Q. What preliminary biological activities have been reported for this compound?

- Antimicrobial : Dinitrobenzamides (DNBs) with 3,5-dinitro groups exhibit activity against Mycobacterium tuberculosis (MIC: 0.5–2 µg/mL), likely via nitro group reduction and reactive oxygen species generation .

- Insecticidal : N-substituted benzamides show mortality rates >70% against Aulacaspis tubercularis in dose-response assays (LC: 12–25 ppm) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the bioactivity of this compound derivatives?

- Nitro Group Positioning : 3,5-Dinitro substitution maximizes electron-withdrawing effects, enhancing electrophilicity and interaction with biological targets (e.g., enzyme active sites) .

- Methoxy Group : The 2-methoxy substituent on the phenyl ring improves solubility and bioavailability by modulating lipophilicity (logP reduction by ~0.5 units) .

- Structure-Activity Relationship (SAR) : Analogues with bulkier substituents (e.g., bromine at the 4-position) show reduced activity due to steric hindrance .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC values across studies)?

- Assay Standardization : Use consistent protocols (e.g., broth microdilution for antimicrobial testing) to minimize variability .

- Metabolic Stability Testing : Evaluate compound degradation in vitro (e.g., liver microsomes) to identify unstable intermediates that may skew results .

- Crystallographic Validation : Compare target binding modes (e.g., via protein-ligand X-ray structures) to confirm mechanistic hypotheses .

Q. How can computational methods guide the design of improved this compound analogues?

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts interactions with M. tuberculosis DprE1 enzyme (binding energy < -8 kcal/mol) .

- QSAR Modeling : Quantitative structure-activity relationship models using Hammett constants (σ) and molar refractivity (MR) optimize substituent selection .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., BBB permeability < 0.1, indicating poor CNS penetration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.